Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- is a chemical compound characterized by its unique structure, which includes a formamide group attached to a thiazole ring substituted with a nitro-thiophene moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 238.22 g/mol. This compound is typically encountered as a dark yellow powder or solid, exhibiting low solubility in water and potential combustibility upon exposure to heat .
The chemical behavior of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- includes several notable reactions:
These reactions highlight the compound's reactivity profile, particularly its interactions with various chemical agents.
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- has been studied for its biological properties, particularly its role as a carcinogen. Research indicates that this compound is a potent urinary bladder carcinogen in mice, implicating it in cancer development through metabolic activation pathways . Its biological activity may also extend to antimicrobial and antifungal properties, similar to other compounds containing thiazole and nitro groups .
The synthesis of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- typically involves multi-step organic reactions. Common methods include:
These synthetic routes often require careful control of reaction conditions to optimize yield and purity.
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- finds applications primarily in research settings due to its biological activity. It is utilized as:
Its potential applications in medicinal chemistry are particularly noteworthy due to the presence of both thiazole and nitro functionalities.
Interaction studies involving Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- have primarily focused on its metabolic pathways and carcinogenic effects. Research has shown that this compound undergoes biotransformation in vivo, leading to the formation of reactive metabolites that can bind to cellular macromolecules, thereby initiating carcinogenic processes . Additionally, studies have indicated potential interactions with various biological targets, although detailed mechanisms remain an area for further investigation.
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl) | Contains a pyrrole instead of thiophene | Different heterocyclic ring | |
| Formamide, N-(4-(5-nitro-2-furanyl)-2-thiazolyl) | Furanyl substitution | Altered electronic properties | |
| Thiazole derivatives (general) | Varies widely | Commonly exhibit antimicrobial properties | Broad range of biological activities |
The unique aspect of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- lies in its specific combination of a nitro group on a thiophene ring fused with a thiazole structure, which contributes to its distinct biological activity as a carcinogen compared to other thiazole derivatives.
The thienyl-thiazole core is primarily constructed via palladium-catalyzed cross-coupling reactions and cyclocondensation techniques. Suzuki-Miyaura coupling between halogenated thiophenes and thiazole boronic esters has proven effective, with Pd₂(dba)₃ and (t-Bu)₃P·HBF₄ as catalysts in toluene at 100°C, achieving 99% yield for analogous structures. Alternatively, Gewald-type reactions using 1,4-dithiane-2,5-diol and nitriles enable one-pot assembly of aminothiophene intermediates, which are subsequently cyclized with formamide reagents to yield thiazole derivatives.
A comparative analysis of heterocyclization methods is provided below:
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd₂(dba)₃, (t-Bu)₃P·HBF₄, 100°C | 99 | |
| Gewald reaction | 1,4-Dithiane-2,5-diol, DMF | 71–92 | |
| Cyclocondensation | Na₂S·9H₂O, BrCH₂NO₂, NaOH | 71 |
The choice of method depends on substituent compatibility, with Pd-mediated couplings favoring electron-deficient thiophenes and Gewald reactions accommodating diverse nitrile substrates.
Regioselective nitration of the thiophene ring is critical for directing subsequent functionalization. Traditional HNO₃/H₂SO₄ systems are avoided due to over-nitration and substrate degradation. Instead, nitric acid in acetic anhydride or trifluoroacetic anhydride at 0–25°C selectively produces 2-nitrothiophene derivatives in 78% yield, with <10% 3-nitro isomers. Alternative protocols using Cu(NO₃)₂ in acetic acid achieve comparable regioselectivity but require longer reaction times (24 h).
Key nitration parameters include:
Radical bromination using N-bromosuccinimide (NBS) under sonication enables late-stage functionalization of thiazole rings. For example, sonicating thienyl-thiazole derivatives with NBS in CHCl₃ for 4 h introduces bromine at the 5-position of the thiophene ring with 92% yield. While direct radical modifications of the formamide group are less documented, analogous systems utilize AIBN-initiated thiyl radicals for C–H functionalization, suggesting potential applicability to N-(thiazolyl)formamides.
Future directions include photoredox catalysis to generate nitrogen-centered radicals for formamide alkylation, though current methodologies remain focused on halogenation.
The nitro group positioned at the 5-position of the thiophene ring in Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- exhibits profound electronic effects that significantly influence the compound's bioactivity profile [1] [2]. The nitro substituent functions as a powerful electron-withdrawing group through both resonance and inductive mechanisms, fundamentally altering the electronic distribution within the heteroaromatic system [3]. This electron-deficient environment created by the nitro group enhances the electrophilic character of the thiophene ring, which subsequently affects the compound's interaction with biological targets [4].
Computational studies utilizing density functional theory calculations have revealed that nitro-substituted thiophene derivatives demonstrate markedly reduced highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps compared to their non-nitrated analogues [5] [6]. The 5-nitro-2-thienyl configuration specifically creates an electron-deficient π-system that facilitates enhanced binding interactions with electron-rich biological macromolecules [7]. This electronic perturbation is particularly pronounced in the thiophene ring, where the nitro group at position 5 maximizes the electron-withdrawing effect through optimal orbital overlap [8].
The electrochemical reduction behavior of nitrothiophenes has been extensively studied, demonstrating that the position of the nitro group critically influences the redox properties and subsequent biological activity [5]. In the case of 5-nitro-2-thienyl systems, the reduction process leads to the formation of stable radical anions, which are essential intermediates in the mechanism of biological action [2]. The electron-withdrawing nature of the nitro group also affects the aromatic character of the thiophene ring, as evidenced by harmonic oscillator model of aromaticity values that indicate decreased aromaticity upon nitro substitution [3].
| Electronic Property | 5-Nitro-2-thienyl | 4-Nitro-2-thienyl | Unsubstituted Thienyl |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -6.4 | -6.2 | -5.8 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.3 | -2.1 | -1.6 |
| Energy Gap (eV) | 4.1 | 4.1 | 4.2 |
| Electrophilicity Index | 3.8 | 3.6 | 2.9 |
The bioactivity enhancement observed in nitro-thienyl derivatives is attributed to the increased polarization of the molecule, which facilitates stronger intermolecular interactions with target proteins [1]. The nitro group's ability to participate in hydrogen bonding as an electron acceptor further contributes to the improved biological recognition [4]. Studies have demonstrated that the 5-nitro-2-thienyl configuration provides optimal electronic properties for antimicrobial activity, with the electron-withdrawing effect enhancing the compound's ability to disrupt cellular processes [9].
The thiazolyl-formamide conjugation in Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- represents a critical structural motif that governs molecular recognition processes through multiple hydrogen bonding interactions and electronic complementarity [10] [11]. The formamide group attached to the 2-position of the thiazole ring creates a hydrogen bonding network that is essential for specific binding to biological targets [12] [13]. The nitrogen-hydrogen bond of the formamide functionality serves as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor, enabling bidentate interactions with target molecules [14].
Computational studies of formamide hydrogen bonding patterns reveal that the thiazolyl-formamide conjugation exhibits stabilization energies ranging from 5.2 to 6.3 kilocalories per mole when interacting with complementary binding sites [12]. The thiazole nitrogen at position 3 provides an additional hydrogen bond acceptor site, creating a three-point recognition motif that enhances binding specificity [10]. This multi-site hydrogen bonding capability is particularly important for deoxyribonucleic acid minor groove binding, where the thiazole nitrogen can form specific interactions with guanine amino groups [10].
The electronic properties of the thiazole ring are significantly influenced by the conjugation with the formamide group, which modulates the electron density distribution across the heteroaromatic system [15] [16]. Natural bond orbital analysis demonstrates that the formamide conjugation introduces charge transfer interactions that stabilize the overall molecular framework [17]. The planar geometry enforced by the conjugated system ensures optimal orbital overlap and maximizes the electronic communication between the thiazole and formamide moieties [18].
Molecular dynamics simulations have revealed that the thiazolyl-formamide conjugation adopts preferred conformations that optimize hydrogen bonding interactions with target binding sites [19]. The rotational barrier around the carbon-nitrogen bond connecting the formamide to the thiazole is approximately 15-18 kilocalories per mole, indicating restricted rotation that maintains the planar conjugated structure [20]. This conformational rigidity is crucial for maintaining the precise geometric arrangement required for high-affinity molecular recognition [16].
| Hydrogen Bonding Parameter | Thiazolyl-Formamide | Reference Formamide | Enhancement Factor |
|---|---|---|---|
| Average Bond Length (Angstroms) | 1.94 | 2.10 | 1.08 |
| Binding Energy (kcal/mol) | -6.1 | -4.2 | 1.45 |
| Association Constant (M⁻¹) | 2.3 × 10⁵ | 8.1 × 10⁴ | 2.84 |
| Selectivity Index | 12.4 | 4.7 | 2.64 |
The role of the thiazolyl-formamide conjugation in protein kinase inhibition has been extensively documented, with the hydrogen bonding network providing crucial interactions within the adenosine triphosphate binding pocket [15]. The formamide carbonyl oxygen typically forms hydrogen bonds with backbone amide protons in the hinge region, while the thiazole nitrogen participates in water-mediated interactions with conserved residues [11]. This dual recognition mechanism accounts for the high selectivity observed in thiazolyl-formamide derivatives compared to simpler heterocyclic systems [21].
The substitution pattern on the thiazole ring significantly influences the biological activity and molecular recognition properties of heteroaromatic systems, with distinct differences observed between 4-thiazolyl and 5-thiazolyl analogues [22] [23]. In the context of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-, the 4-position substitution pattern provides unique electronic and steric properties that differentiate it from alternative substitution patterns [21] [24].
Comparative studies of thiazole substitution patterns reveal that 4-thiazolyl derivatives generally exhibit enhanced biological activity compared to their 5-thiazolyl counterparts [22] [9]. The 4-position of the thiazole ring is electron-deficient due to its proximity to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack and facilitating interactions with electron-rich biological targets [25]. In contrast, 5-thiazolyl substitution places the substituent adjacent to the sulfur atom, which exerts a different electronic influence due to sulfur's larger atomic size and different electronegativity [26].
Quantitative structure-activity relationship studies have demonstrated that 4-thiazolyl analogues consistently show 2-4 fold higher potency in antimicrobial assays compared to 5-thiazolyl derivatives [27] [28]. The superior activity of 4-thiazolyl compounds is attributed to their ability to form more favorable binding geometries within target binding sites [23]. The electronic distribution in 4-thiazolyl systems creates a more pronounced dipole moment, enhancing electrostatic interactions with charged amino acid residues in protein active sites [29].
Molecular docking analyses comparing 4-thiazolyl and 5-thiazolyl analogues reveal distinct binding modes and interaction patterns [19] [30]. The 4-thiazolyl derivatives typically adopt binding conformations that place the thiazole ring in direct contact with hydrophobic binding pockets, while the attached substituent extends into adjacent recognition sites [16]. In contrast, 5-thiazolyl analogues often exhibit suboptimal binding geometries due to steric clashes between the substituent and protein backbone atoms [24].
| Structural Parameter | 4-Thiazolyl Analogues | 5-Thiazolyl Analogues | Activity Ratio |
|---|---|---|---|
| Minimum Inhibitory Concentration (μg/mL) | 0.24-0.48 | 0.89-1.95 | 2.8-4.1 |
| Half-maximal Inhibitory Concentration (μM) | 0.12-0.65 | 0.45-2.1 | 2.1-3.8 |
| Binding Affinity (nM) | 45-120 | 180-450 | 3.2-4.0 |
| Selectivity Index | 15-28 | 8-18 | 1.6-2.1 |
The metabolic stability profiles of 4-thiazolyl and 5-thiazolyl analogues also differ significantly, with 4-thiazolyl derivatives generally demonstrating superior resistance to enzymatic degradation [28]. This enhanced stability is attributed to the electronic deactivation of the thiazole ring toward nucleophilic attack by metabolic enzymes [31]. The 4-position substitution creates a sterically hindered environment that protects the thiazole ring from enzymatic oxidation, resulting in improved pharmacokinetic properties [30].
Crystallographic studies of thiazole analogues complexed with target proteins have revealed the molecular basis for the observed activity differences between positional isomers [32]. The 4-thiazolyl derivatives form more extensive hydrogen bonding networks and van der Waals interactions compared to 5-thiazolyl analogues, resulting in higher binding affinities and increased residence times within the binding site [11]. These structural insights provide a rational foundation for the design of next-generation thiazole-based bioactive compounds with optimized activity profiles [15].
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-, represents a significant nitrothienyl-thiazole hybrid compound with substantial potential in antimicrobial agent development. This heterocyclic compound combines the bioactive properties of both nitro-substituted thiophene and thiazole moieties, creating a unique molecular scaffold with diverse antimicrobial mechanisms [2].
The antimicrobial activity of nitrothienyl-thiazole hybrids operates through multiple interconnected molecular mechanisms that target essential bacterial cellular processes. Research demonstrates that these compounds exert their effects through distinctive pathways that differentiate them from conventional antibiotics [3] [4].
Cellular Target Mechanisms
The primary mechanism involves the reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that cause extensive cellular damage. Studies indicate that nitrothiazole derivatives generate reactive oxygen species that damage critical cellular components including deoxyribonucleic acid, proteins, and membrane structures [5]. The nitro group of the nitrothiazole ring moiety represents the chemical structure responsible for excellent antibacterial activities against both aerobic and anaerobic bacteria [3].
Deoxyribonucleic Acid Targeting
Thiazole derivatives demonstrate significant inhibitory activity against bacterial deoxyribonucleic acid gyrase, a critical enzyme required for deoxyribonucleic acid replication and transcription. Research shows that thiazolyl compounds can achieve inhibitory concentration fifty values as low as 7.82 ± 0.45 micromolar against deoxyribonucleic acid gyrase, outperforming established quinolone antibiotics [6] [7]. The thiazole moiety specifically targets the gyrase adenosine triphosphate-binding domain, preventing the enzyme from catalyzing the adenosine triphosphate-dependent introduction of negative supercoils into deoxyribonucleic acid [8].
Metabolic Pathway Disruption
The compounds also demonstrate significant inhibitory effects on dihydrofolate reductase, an essential enzyme in the folate biosynthesis pathway. Studies reveal that thiazole-based compounds can achieve inhibitory concentration fifty values of 0.521 ± 0.027 micrograms per milliliter against dihydrofolate reductase, making them potent inhibitors of bacterial nucleotide synthesis [8].
Quantitative Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (micrograms/milliliter) | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | 3.2 | Cell wall synthesis inhibition |
| Staphylococcus aureus | 12.5 | Deoxyribonucleic acid gyrase binding |
| Escherichia coli | 100 | Multiple target disruption |
| Pseudomonas aeruginosa | 100 | Membrane permeabilization |
Membrane Interaction Effects
The nitrothienyl-thiazole structure enhances penetration through hydrophobic bacterial membranes due to its lipophilic characteristics. The nitro group facilitates membrane permeabilization while the thiazole moiety chelates essential metal ions in microbial enzymes, creating a dual-action mechanism [9]. Studies demonstrate that compounds with optimized lipophilicity (log P around 4) show enhanced antibacterial activity against resistant strains [10].
The combination of nitrothienyl-thiazole compounds with β-lactam antibiotics represents a promising strategy for overcoming antibiotic resistance in clinical pathogens. These combinations demonstrate remarkable synergistic effects that significantly enhance antimicrobial efficacy against multidrug-resistant organisms [11] [12].
Resistance Reversal Mechanisms
Thiazole compounds exhibit exceptional ability to re-sensitize vancomycin-resistant Staphylococcus aureus strains to glycopeptide antibiotics. Research demonstrates that compound combinations can reduce vancomycin minimum inhibitory concentrations by up to 512-fold in resistant strains, effectively restoring antibiotic susceptibility [11]. The fractional inhibitory concentration index values ranging from 0.07 to 0.50 indicate strong synergistic relationships between thiazole derivatives and established antibiotics [11].
Methicillin-Resistant Staphylococcus aureus Efficacy
Studies reveal that thiazole-based compounds maintain potent activity against methicillin-resistant Staphylococcus aureus strains with minimum inhibitory concentrations ranging from 0.25 to 3.0 micrograms per milliliter [13]. These compounds demonstrate superior activity compared to vancomycin (minimum inhibitory concentration 1 microgram per milliliter) against methicillin-resistant Staphylococcus aureus, showing a selective advantage in treating resistant infections [2].
Combination Therapy Data
| Strain Type | Thiazole Alone (micrograms/milliliter) | Combined with β-Lactam | Fractional Inhibitory Concentration Index | Effect |
|---|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 1.40 | 0.35 | 0.25 | Synergistic |
| Vancomycin-resistant Staphylococcus aureus | 2.77 | 0.70 | 0.13 | Synergistic |
| Staphylococcus epidermidis | 0.74 | 0.18 | 0.50 | Synergistic |
| Enterococcus faecalis | 1.38 | 0.34 | 0.30 | Synergistic |
Resistance Prevention
The synergistic combinations significantly reduce the likelihood of resistance development. Mutation frequency studies demonstrate that thiazole-antibiotic combinations produce mutation frequencies ranging from 1.54 × 10⁻⁹ to 2.71 × 10⁻⁷, which are substantially lower than those observed with single-agent therapy [12]. This reduced resistance development is attributed to the multi-target approach that makes simultaneous resistance mutations highly improbable [14].
β-Lactamase Inhibition
Research indicates that certain thiazole derivatives can function as metallo-β-lactamase inhibitors, directly addressing a major resistance mechanism in gram-negative bacteria. These compounds show inhibitory potency with inhibition constant values in the micromolar to submicromolar range against clinically relevant β-lactamases [15]. The combination approach enables restoration of β-lactam activity against previously resistant pathogens.
Clinical Implications
The rapid bactericidal activity of thiazole compounds provides significant clinical advantages. Studies demonstrate that thiazole-β-lactam combinations can eliminate methicillin-resistant Staphylococcus aureus growth within two to six hours, compared to vancomycin which fails to achieve three-log reduction within twelve hours [13]. This rapid clearance reduces the risk of resistance development and improves patient outcomes.